1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride
Description
Historical Context of Piperidine Derivatives in Chemical Research
The historical development of piperidine derivatives traces back to the pioneering work of Scottish chemist Thomas Anderson in 1850, who first reported the isolation and characterization of piperidine itself. Anderson's initial discovery was independently confirmed in 1852 by French chemist Auguste Cahours, who provided the compound's nomenclature. These early investigations established piperidine as a fundamental heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge, with the molecular formula (CH₂)₅NH.
The significance of piperidine in chemical research expanded dramatically throughout the twentieth century as researchers recognized its potential as a building block for pharmaceutical compounds. Piperidines became recognized as among the most important synthetic fragments for drug design, with their derivatives present in more than twenty classes of pharmaceuticals and numerous alkaloids. The structural motif gained particular importance due to its presence in natural alkaloids such as piperine, which gives black pepper its characteristic spicy taste, and other biologically active compounds including the fire ant toxin solenopsin and the toxic alkaloid coniine from poison hemlock.
Industrial production methods for piperidine evolved significantly, with the most common approach involving the hydrogenation of pyridine using molybdenum disulfide catalysts. This process, represented by the reaction C₅H₅N + 3 H₂ → C₅H₁₀NH, established a reliable synthetic pathway for large-scale production. The development of various synthetic methodologies for piperidine derivatives included approaches such as nucleophilic substitution, reductive amination, metathesis reactions, and multicomponent reactions, each contributing to the diverse array of piperidine-based compounds available for research.
Significance of Chlorophenyl-Substituted Amines in Organic Chemistry
Chlorophenyl-substituted amines represent a critical class of organic compounds that have gained substantial attention in medicinal chemistry and pharmaceutical research. The incorporation of chlorophenyl groups into amine structures introduces specific electronic and steric properties that significantly influence biological activity and pharmacological characteristics. The presence of chlorine atoms on phenyl rings affects the compound's lipophilicity, metabolic stability, and receptor binding affinity, making these derivatives particularly valuable for structure-activity relationship studies.
Research has demonstrated that chlorophenyl-substituted compounds exhibit diverse biological activities, including interactions with neurotransmitter systems and cellular pathways. The chlorophenyl group's influence on pharmacokinetics and biological interactions stems from the electron-withdrawing nature of the chlorine atom, which modifies the electronic density of the aromatic ring system. This electronic modification can enhance binding affinity to specific biological targets and improve metabolic stability compared to unsubstituted phenyl analogs.
The synthetic accessibility of chlorophenyl-substituted amines has contributed to their widespread use in pharmaceutical development. Various synthetic approaches have been developed to introduce chlorophenyl groups into amine structures, including direct nucleophilic substitution reactions, palladium-catalyzed coupling reactions, and reductive amination processes. These methodologies have enabled researchers to systematically explore the structure-activity relationships of chlorophenyl-substituted compounds and optimize their properties for specific applications.
Contemporary research has highlighted the importance of positional isomerism in chlorophenyl-substituted amines, where the position of the chlorine substituent on the phenyl ring significantly affects biological activity. Studies have shown that compounds with chlorine atoms in the meta position (3-position) often exhibit different pharmacological profiles compared to their ortho or para-substituted counterparts, emphasizing the importance of precise structural control in drug design.
Nomenclature and Chemical Identity Parameters
The systematic nomenclature of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride follows the International Union of Pure and Applied Chemistry naming conventions for complex organic compounds. The compound's International Union of Pure and Applied Chemistry name is 1-[1-(3-chlorophenyl)ethyl]piperidin-3-amine hydrochloride, which precisely describes its structural components and connectivity. The Chemical Abstracts Service registry number 1203266-43-6 provides a unique identifier for this specific compound in chemical databases.
The molecular formula C₁₃H₂₀Cl₂N₂ indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight of 275.21 grams per mole reflects the contribution of all constituent atoms, including the hydrochloride salt form. The compound exists as a dihydrochloride salt, indicating that two hydrochloride molecules are associated with the base amine structure.
Structural analysis reveals several key features that define the compound's chemical identity. The piperidine ring serves as the central scaffold, with the nitrogen atom at position 1 connected to an ethyl bridge that links to a 3-chlorophenyl group. The amine functionality is located at position 3 of the piperidine ring, creating a specific spatial arrangement that influences the compound's conformational properties and potential biological activity.
The compound's stereochemistry presents additional complexity, as the ethyl bridge connecting the piperidine nitrogen to the chlorophenyl group introduces a chiral center. The Simplified Molecular Input Line Entry System representation CC(C1=CC(=CC=C1)Cl)NC2CCCNC2 provides a linear notation that captures the complete structural connectivity. The International Chemical Identifier key OPIXWDLHEZGHHE-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.
Position of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride in Contemporary Chemical Research
Contemporary chemical research has positioned 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride as a compound of significant interest within the broader context of piperidine derivative development. The compound represents an example of the systematic exploration of structure-activity relationships in piperidine-based molecules, where specific substitution patterns are investigated to understand their impact on chemical and biological properties.
Current research trends in piperidine chemistry emphasize the development of novel synthetic methodologies for accessing diverse substitution patterns. Microwave-assisted synthesis approaches have emerged as particularly effective for preparing piperidine derivatives with high yields and reduced reaction times. Studies have demonstrated that microwave-assisted condensation reactions can achieve excellent yields in 3-5 minutes compared to conventional heating methods, representing a significant advancement in synthetic efficiency.
The compound's structural features align with contemporary interests in developing selective receptor ligands and enzyme inhibitors. Research has shown that piperidine derivatives with specific substitution patterns can exhibit selective binding to sigma receptors, neurotransmitter transporters, and various enzymes. The presence of both the chlorophenyl group and the specific positioning of the amine functionality suggests potential applications in neuropharmacological research.
Recent advances in computational chemistry have enhanced the ability to predict and understand the properties of compounds like 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride. Molecular modeling studies and docking simulations provide insights into potential binding modes and molecular interactions that guide further research directions. These computational approaches complement experimental investigations and accelerate the identification of promising research targets.
The integration of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride into contemporary research programs reflects the ongoing importance of piperidine derivatives in chemical and pharmaceutical research. The compound's unique structural features, combined with established synthetic accessibility and potential for further derivatization, position it as a valuable building block for future investigations. Research efforts continue to explore the synthesis, characterization, and potential applications of this and related compounds, contributing to the broader understanding of piperidine chemistry and its applications in various scientific disciplines.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)ethyl]piperidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-10(11-4-2-5-12(14)8-11)16-7-3-6-13(15)9-16;/h2,4-5,8,10,13H,3,6-7,9,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROJSDKHQOYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671349 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203266-43-6 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process begins with the nucleophilic attack of piperidin-3-amine on the carbonyl carbon of 3-chlorophenylacetaldehyde, forming an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) selectively converts the imine to the desired amine without over-reducing aromatic chlorides. Stoichiometric ratios are critical: a 1:1 molar ratio of aldehyde to amine ensures minimal dimerization, while 1.2 equivalents of NaBH3CN provide complete conversion.
Solvent and Temperature Optimization
Polar aprotic solvents like tetrahydrofuran (THF) or methanol are preferred for their ability to solubilize both reactants and stabilize the imine intermediate. Patent data indicate that maintaining temperatures between 0–5°C during aldehyde addition minimizes side reactions, while subsequent warming to 25–30°C accelerates reduction. Post-reduction, acidification with hydrochloric acid (HCl) in methyl tert-butyl ether (MTBE) precipitates the hydrochloride salt, yielding >85% purity after recrystallization.
Synthesis of Piperidin-3-amine Hydrochloride Intermediate
The piperidin-3-amine hydrochloride required for reductive amination is synthesized via a cyclization-reduction sequence starting from methyl 2,5-diaminopentanoate dihydrochloride. This method, detailed in patents, emphasizes scalability and enantiomeric purity.
Cyclization to Form (R)-3-Aminopiperidin-2-one
Treatment of methyl 2,5-diaminopentanoate dihydrochloride with sodium methoxide (NaOMe) in methanol at -10°C to 0°C induces intramolecular cyclization, producing (R)-3-aminopiperidin-2-one. Critical parameters include:
Lithium Aluminum Hydride (LAH) Reduction
The lactam intermediate is reduced using 1.6 equivalents of LAH in THF at 25–35°C , followed by quenching with HCl to yield (R)-3-aminopiperidine dihydrochloride. This step requires strict temperature control to prevent over-reduction or epimerization. Filtration through a celite pad removes aluminum salts, yielding the amine hydrochloride in 78–82% purity.
Alternative Pathways and Comparative Analysis
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 78–85 | >90 | One-pot, scalable | Requires purified intermediates |
| Cyclization-Reduction | 70–82 | 85–90 | Enantioselective | Multi-step, LAH handling risks |
| Diethanolamine Route | 65–72 | 80–85 | Low-cost starting materials | Indirect, lower yield |
Chemical Reactions Analysis
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives .
Scientific Research Applications
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body . This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Aromatic Substituents
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride
- CAS : 1417793-35-1
- Key Differences :
- Substituents: 3-methoxy-4-nitrophenyl (electron-withdrawing nitro and electron-donating methoxy groups).
- Amine Position: 4-position on piperidine (vs. 3-position in the target compound).
- Implications : The nitro group increases polarity, reducing blood-brain barrier (BBB) penetration compared to the chloro group. The 4-amine position may alter receptor selectivity .
1-Benzylpiperidin-3-amine hydrochloride
Heterocyclic Amines with Chlorophenyl Groups
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
- CAS : 1795184-89-2
- Key Differences :
- Core Structure: Pyrazole ring (aromatic heterocycle) vs. piperidine.
- Substituents: Ethyl group at pyrazole 5-position.
- Implications : Pyrazole’s planar structure may limit interaction with 3D binding pockets. The ethyl group could increase metabolic stability .
Bupropion Hydrochloride
- Structure: (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride.
- Pharmacological Role: Approved antidepressant inhibiting norepinephrine/dopamine reuptake.
- Key Differences: Ketone backbone vs. piperidine. The tert-amino group enhances metabolic resistance.
- Implications : The target compound’s piperidine ring may confer distinct pharmacokinetics (e.g., longer half-life) .
Piperazine Analogues
1-(3-Chlorophenyl)piperazine Hydrochloride
- CAS : 65369-76-8
- Key Differences :
- Core Structure: Piperazine (two nitrogen atoms) vs. piperidine.
- Substituent: Direct 3-chlorophenyl attachment without ethyl linkage.
- Implications: Piperazine’s additional nitrogen allows for stronger hydrogen bonding but reduces lipophilicity.
Sulfonamide and Oxetane Derivatives
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride
- CAS : 1807934-01-5
- Key Differences :
- Substituent: Cyclopropanesulfonyl group (strong electron-withdrawing).
- Implications : Sulfonyl groups improve metabolic stability but may reduce BBB permeability compared to chlorophenyl .
(3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride
Comparative Data Table
Research Implications
- Target Compound Advantages : The 3-chlorophenethyl group balances lipophilicity and electronegativity, favoring CNS activity. The piperidine scaffold offers conformational flexibility for receptor binding.
- Limitations vs. Peers : Compared to bupropion, it lacks a ketone group, which may reduce metabolic resistance. Versus piperazines, it has lower hydrogen-bonding capacity but better BBB penetration.
Biological Activity
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various psychoactive agents and has been investigated for its interaction with neurotransmitter systems, particularly in the context of neurological disorders and cancer therapy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClN·HCl
- Molecular Weight : 288.2 g/mol
This compound features a piperidine ring substituted with a chlorophenyl group, which is significant for its biological interactions.
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride is thought to interact with several neurotransmitter receptors, including:
- Dopamine Receptors : Modulating dopaminergic signaling may influence mood and cognitive functions.
- Serotonin Receptors : Potentially affecting anxiety and depression-related pathways.
- Adrenergic Receptors : Implicated in cardiovascular responses and central nervous system effects.
The precise mechanism involves agonistic or antagonistic effects on these receptors, leading to alterations in neurotransmitter levels and subsequent physiological responses .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride. The compound has shown promising cytotoxicity against various cancer cell lines, including:
| Cell Line | IC (μM) |
|---|---|
| HeLa (Cervical) | 11.0 |
| FaDu (Hypopharyngeal) | 0.69 |
| MCF-7 (Breast) | 2.29 |
These results indicate that the compound may serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It demonstrated moderate to strong activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 10 |
These findings suggest that the compound may possess potential as an antibacterial agent .
Case Study 1: Neuropharmacological Effects
A study examining the effects of similar piperidine derivatives on anxiety-related behaviors in animal models showed that compounds with structural similarities to 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride significantly reduced anxiety-like behaviors, suggesting a potential therapeutic application in treating anxiety disorders .
Case Study 2: Cancer Cell Line Evaluation
In a comparative study, the compound was evaluated alongside established chemotherapeutics. It exhibited superior cytotoxicity compared to doxorubicin in specific cancer models, indicating its potential for further development as an effective anticancer agent .
Q & A
Basic: What synthetic routes are most effective for producing 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride, and how can purity be validated?
Methodological Answer:
- Synthetic Routes : A common approach involves reductive amination of 3-chlorophenylacetone with piperidin-3-amine, followed by HCl salt formation. Alternative methods may use nucleophilic substitution or coupling reactions, as seen in analogous piperidine derivatives (e.g., Example 498 in ).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) can improve purity. Monitor via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH).
- Validation : Confirm purity (>95%) using HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) and elemental analysis (C, H, N within ±0.4% theoretical) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm, 3-chlorophenyl), piperidine methylene (δ 2.5–3.5 ppm), and amine protons (δ 1.8–2.2 ppm). Compare with databases like PubChem ().
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 269.1 (C₁₃H₁₈ClN₂⁺).
- X-ray Crystallography : For absolute configuration, grow crystals in ethanol and analyze (as in ).
Advanced: How can researchers resolve contradictory data in receptor binding assays for this compound?
Methodological Answer:
- Assay Replication : Standardize conditions (e.g., buffer pH, temperature) across labs. Use a reference agonist/antagonist (e.g., ketamine for NMDA receptor studies) to calibrate instruments .
- Data Triangulation : Cross-validate using orthogonal methods (e.g., electrophysiology for functional activity, radioligand displacement for affinity).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability sources ( ).
Advanced: What strategies optimize reaction conditions for scaled-up synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, optimize reductive amination using NaBH₃CN vs. Pd/C-H₂ ().
- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time.
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or switch to aprotic solvents (DMF, THF) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions ( ).
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.
- Storage : Store at 2–8°C in airtight containers; stability ≥5 years (per analogous compounds in ).
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced CNS activity?
Methodological Answer:
- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., methyl, acetyl) to modulate lipophilicity and blood-brain barrier penetration.
- Pharmacophore Mapping : Compare with arylcyclohexylamines (e.g., 3-methyl PCP in ) to identify critical binding motifs.
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) against NMDA or σ-1 receptors to predict affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
